Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Description

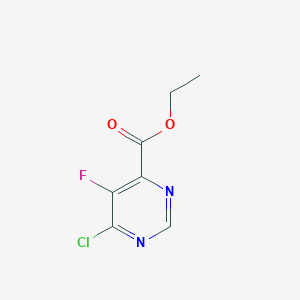

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is a pyrimidine-based compound characterized by a chlorine atom at position 6, a fluorine atom at position 5, and an ethyl ester group at position 4 of the pyrimidine ring (CAS 2095204-00-3, C₇H₆ClFN₂O₂) . Pyrimidine derivatives are critical intermediates in pharmaceutical chemistry, agrochemicals, and materials science due to their electronic properties and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGFARDUXWHUFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure and Conditions

Ethyl 5-fluoro-6-hydroxypyrimidine-4-carboxylate (11.6 mmol) is refluxed with excess POCl₃ (20 mL) at 90°C for 5 hours. The reaction progress is monitored via TLC, and the mixture is concentrated under reduced pressure. Quenching with saturated sodium carbonate (pH 5) followed by ethyl acetate extraction and silica gel chromatography (petroleum ether/ethyl acetate, 5:1) provides the chlorinated product in 81% yield.

Comparative Analysis of Chlorinating Agents

While POCl₃ dominates industrial applications, alternative agents have been explored:

| Agent | Conditions | Yield | Limitations |

|---|---|---|---|

| POCl₃ | 90°C, 5h | 81% | Corrosive, requires neutralization |

| SOCl₂ | Reflux, 8h | 68% | Generates HCl gas |

| Oxalyl chloride | 0°C, 12h | 55% | Low thermal stability |

POCl₃ remains superior due to shorter reaction times and higher yields, though safety protocols for handling corrosive reagents are critical.

Alternative Synthesis via Nucleophilic Fluorination

Although less common, nucleophilic fluorination of chlorinated precursors offers a route to introduce fluorine post-cyclization. For example, ethyl 6-chloro-5-nitropyrimidine-4-carboxylate undergoes halogen exchange with potassium fluoride in dimethylformamide (DMF) at 120°C. However, this method is hampered by:

-

Low Selectivity : Competing nitro-group reduction or ester hydrolysis reduces yields to ≤50%.

-

Harsh Conditions : Elevated temperatures promote decomposition.

Transesterification of Methyl Esters

Transesterification of methyl 6-chloro-5-fluoropyrimidine-4-carboxylate with ethanol in the presence of acid catalysts (e.g., sulfuric acid) provides an alternative pathway. However, this method is rarely employed due to:

-

Equilibrium Limitations : Incomplete conversion necessitates excess ethanol.

-

Side Reactions : Acid-catalyzed ester hydrolysis or ring chlorination may occur.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.

Reduction Reactions: Sodium borohydride and lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: These reactions lead to the formation of various oxidized or reduced derivatives of the compound.

Scientific Research Applications

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals, such as herbicides and fungicides

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate involves the inhibition of specific enzymes, which disrupts essential metabolic processes in target organisms. This inhibition can lead to the death of pests or pathogens, making it effective as an agrochemical .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences compared to Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate:

*Similarity indices (0–1 scale) from structural comparisons in .

Key Differences and Implications

Electron-Withdrawing vs. Electron-Donating Groups

- Chloro and Fluoro Substituents (this compound): The combined presence of Cl and F increases ring electron deficiency, favoring electrophilic substitution at positions activated by the ester group.

- Methylthio Group (Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate): The SMe group acts as a leaving group, making this compound more reactive in displacement reactions compared to the fluorine-substituted analogue .

Amino and Aryl Modifications

- Amino Substitution (Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate): The NH₂ group introduces hydrogen-bonding capability, which is absent in the target compound. This modification is advantageous in designing kinase inhibitors targeting ATP-binding pockets .

Solubility and Reactivity

- The methoxybenzylamino group in Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate improves solubility in polar solvents, whereas the target compound’s ester and halogen substituents may limit solubility in aqueous media .

Biological Activity

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a pyrimidine derivative that has been studied for various pharmacological applications. Its structure includes a fluorine atom, which enhances its biological activity through increased binding affinity to target enzymes and receptors.

Biological Activity

Antiviral Properties:

Research indicates that this compound exhibits antiviral activity against certain viral strains. The mechanism involves the inhibition of viral replication by interfering with viral enzymes necessary for the life cycle of the virus.

Anticancer Activity:

The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these cell lines range from 0.87 to 12.91 μM, indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) which has higher IC50 values .

Mechanism of Action:

The biological activity of this compound is attributed to its role as an enzyme inhibitor. It disrupts essential metabolic processes by inhibiting specific enzymes involved in nucleic acid synthesis and cellular proliferation .

Case Studies

-

Inhibition of Cancer Cell Proliferation:

A study conducted on MCF-7 breast cancer cells showed that treatment with this compound led to increased levels of caspase 9, indicating apoptosis induction. This study highlighted the compound's potential as a therapeutic agent in cancer treatment . -

Antiviral Efficacy:

In another investigation, the compound was tested against influenza virus strains, demonstrating significant antiviral effects at low concentrations. The results suggest that it may serve as a lead compound for developing new antiviral therapies.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus | <10 | |

| Anticancer | MCF-7 Cells | 0.87 - 12.91 | |

| Anticancer | MDA-MB-231 Cells | 1.75 - 9.46 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits nucleic acid synthesis enzymes |

| Apoptosis Induction | Increases caspase levels leading to cancer cell death |

| Viral Replication Interference | Disrupts viral enzyme functions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pyrimidine core. For example, fluorination at the 5-position may use HF-pyridine complexes under controlled anhydrous conditions to avoid side reactions, while chlorination at the 6-position often employs POCl₃ with catalytic DMAP at 80–100°C . Yield optimization requires strict moisture exclusion and monitoring via TLC or HPLC to track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethyl ester group shows characteristic triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂) signals. Fluorine coupling splits adjacent pyrimidine proton signals (e.g., H-5 and H-4) into doublets or triplets .

- IR : Strong C=O stretches (~1720 cm⁻¹ for ester) and C-F/C-Cl vibrations (1100–1250 cm⁻¹) confirm functional groups .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodological Answer : The compound is lipophilic (logP ~2.5–3.0) and requires DMSO or ethanol for solubilization in vitro. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, analyzed via HPLC, show <5% degradation if stored at -20°C under argon .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents on the pyrimidine ring?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using SHELXL or ORTEP-III ) reveals bond lengths and angles. For example, the C-F bond length (1.34 Å) is shorter than C-Cl (1.73 Å), consistent with electronegativity differences. Dihedral angles between the ester group and pyrimidine ring (e.g., 15–25°) indicate steric hindrance from substituents .

Q. What strategies mitigate conflicting reactivity data in nucleophilic substitution reactions at the 4-carboxylate position?

- Methodological Answer : Contradictions in reactivity (e.g., ester vs. amide formation) arise from solvent polarity and catalyst choice. DFT calculations (B3LYP/6-31G*) model transition states, showing that polar aprotic solvents (DMF) favor carboxylate activation via SN2 mechanisms, while bulky bases (DBU) promote elimination side reactions .

Q. How do electronic effects of the 5-fluoro and 6-chloro substituents influence electrophilic aromatic substitution (EAS) on the pyrimidine ring?

- Methodological Answer : The electron-withdrawing -F and -Cl groups deactivate the ring, directing EAS to the 2-position (meta to substituents). Hammett σ values (σₘ for -F: +0.34; σₘ for -Cl: +0.37) predict reactivity trends. Experimental validation via nitration (HNO₃/H₂SO₄) shows exclusive 2-nitro product formation, confirmed by LC-MS .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to ATP pockets. The 4-carboxylate group forms hydrogen bonds with conserved lysine residues (K72 in PKA), while the 5-fluoro substituent enhances hydrophobic interactions. MM-PBSA calculations estimate ΔG binding ≈ -8.5 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.